1-[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]prop-2-en-1-one
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Description
1-[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]prop-2-en-1-one, also known by its IUPAC name, is a chemical compound with the molecular formula C<sub>9</sub>H<sub>17</sub>NO . It consists of a piperidine ring substituted with an oxolane (tetrahydrofuran) group and an enone functional group. The compound’s structure suggests potential biological activity, making it interesting for further investigation.
Synthesis Analysis
The synthesis of 1-[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]prop-2-en-1-one involves the condensation of appropriate precursors. While I don’t have specific synthetic pathways for this compound, further research would be necessary to explore feasible routes. Researchers may consider modifications to existing methods or design novel synthetic strategies.
Molecular Structure Analysis
The molecular structure of 1-[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]prop-2-en-1-one reveals key features:
- The piperidine ring provides rigidity and potential binding sites.
- The oxolane moiety introduces flexibility and potential interactions with hydrophobic environments.
- The enone group suggests reactivity and possible involvement in Michael addition reactions.
Chemical Reactions Analysis
1-[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]prop-2-en-1-one may participate in various chemical reactions:
- Michael Addition : The enone functionality can undergo nucleophilic addition with thiols, amines, or other nucleophiles.
- Ring Opening : The oxolane ring may open under specific conditions, leading to new derivatives.
- Substitution Reactions : The piperidine nitrogen may be susceptible to alkylation or acylation.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 243.18 g/mol.
- Solubility : Investigate solubility in various solvents (water, organic solvents).
- Melting Point/Boiling Point : Experimental determination required.
- Stability : Assess stability under different conditions (light, temperature, pH).
Safety And Hazards
- Hazard Statements : Handle with care. Possible irritant or sensitizing properties.
- Safety Precautions : Use appropriate protective equipment (gloves, goggles). Avoid inhalation or skin contact.
- Toxicity : Investigate acute and chronic toxicity profiles.
Future Directions
1-[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]prop-2-en-1-one presents intriguing possibilities:
- Biological Activity : Explore its potential as a drug lead or probe molecule.
- Derivatization : Synthesize analogs to study structure-activity relationships.
- Target Identification : Investigate potential protein targets using proteomics or ligand-based approaches.
Remember that this analysis is based on existing knowledge, and further research is essential to uncover additional insights. For more detailed information, consult relevant scientific literature12.
properties
IUPAC Name |
1-[4-(oxolan-3-ylmethoxy)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-2-13(15)14-6-3-12(4-7-14)17-10-11-5-8-16-9-11/h2,11-12H,1,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTGRHVZXPBCEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)OCC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]prop-2-en-1-one |
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